molecular formula C3H3BClNO2S B2720328 (2-Chlorothiazol-5-yl)boronic acid CAS No. 2377607-88-8

(2-Chlorothiazol-5-yl)boronic acid

Cat. No.: B2720328
CAS No.: 2377607-88-8
M. Wt: 163.38
InChI Key: UTPPHYDFRDZYRQ-UHFFFAOYSA-N
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Description

(2-Chlorothiazol-5-yl)boronic acid (CAS 2377607-88-8) is a versatile heterocyclic building block of high value in synthetic and medicinal chemistry research. Its molecular formula is C 3 H 3 BClNO 2 S, with a molecular weight of 163.39 g/mol . The compound possesses two key reactive sites that enable diverse chemical transformations. The boronic acid functional group makes it a crucial intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds for constructing complex biaryl structures . The electron-deficient chloro-substituted thiazole core is also highly amenable to nucleophilic substitution reactions . This dual functionality allows researchers to sequentially functionalize the molecule, making it a valuable scaffold for constructing targeted libraries, particularly in agrochemical and pharmaceutical development. In a research context, boronic acids are established as effective bioisosteres for carboxylic acids, which can fine-tune the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules . The unique electronic properties of the boronic acid group, acting as a Lewis acid, also allow it to form reversible covalent bonds with nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites. This mechanism is the basis for several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Please note that this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper storage conditions are in a dark place under an inert atmosphere at -20°C .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPHYDFRDZYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Versatility of Heteroaryl Boronic Acids in Synthesis

Heteroaryl boronic acids are organic compounds containing a boron-carbon bond, where the carbon is part of a heterocyclic aromatic ring. These compounds are of paramount importance in organic synthesis, primarily due to their utility as key intermediates. sigmaaldrich.comnih.gov They are most famously employed in the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comchemrxiv.org This reaction's reliability and tolerance of a wide variety of functional groups have made it a cornerstone of modern synthetic chemistry. chemrxiv.org

Beyond the Suzuki-Miyaura reaction, heteroaryl boronic acids are also utilized in a range of other important transformations, including Chan-Lam coupling (for forming carbon-heteroatom bonds), Stille coupling, and Sonogashira coupling. sigmaaldrich.com The ability to use these boronic acids and their derivatives, such as boronate esters, under various reaction conditions, including anhydrous and aqueous media, further enhances their synthetic utility. nih.govorganic-chemistry.org However, the synthesis and application of heteroaryl boronic acids can present challenges, such as the potential for deboronation under basic conditions, which requires careful optimization of reaction protocols. mit.eduresearchgate.net

The Thiazole Scaffold in Molecular Design

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug design. researchgate.netnih.govmonash.edu This structural motif is present in a wide array of natural products and synthetic molecules that exhibit diverse and significant biological activities. nih.govglobalresearchonline.netbohrium.com The thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. mdpi.comfabad.org.tr

Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govglobalresearchonline.netmdpi.com The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity and pharmacokinetic profiles. nih.govbohrium.com The versatility of the thiazole scaffold continues to inspire the development of novel therapeutic agents for a range of diseases. researchgate.netnih.gov

2 Chlorothiazol 5 Yl Boronic Acid: a Strategic Building Block

Direct Borylation Approaches for Thiazole Systems

Direct borylation methods are among the most common strategies for creating aryl and heteroaryl boronic acids. These approaches involve the formation of a carbon-boron bond at the C-5 position of the 2-chlorothiazole ring system.

Transition metal catalysis, particularly with palladium, is a powerful tool for the synthesis of boronic acid esters, which are stable precursors to boronic acids. rsc.org The Miyaura borylation reaction, a type of Suzuki coupling, is frequently employed. This method typically involves the reaction of a halo-substituted thiazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of this compound derivatives, a common starting material is a 2-chloro-5-halothiazole, where the halogen at the 5-position is more reactive in cross-coupling reactions (typically bromine or iodine). The palladium catalyst facilitates the oxidative addition to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the borylated product. rsc.org A patent for a related compound, 2-methyl formate-5-boronic acid pinacol ester thiazole, outlines a similar process starting from 2-methyl formate-5-bromothiazole. google.com The reaction is carried out in a solvent like 1,4-dioxane (B91453) with a base such as potassium acetate (B1210297). google.com

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Borylation

ParameterConditionSource
Substrate 2-Chloro-5-bromothiazole rsc.org
Reagent Bis(pinacolato)diboron (B₂pin₂) google.com
Catalyst Palladium(II) complex, e.g., PdCl₂(dppf) google.com
Base Potassium Acetate (KOAc) google.com
Solvent 1,4-Dioxane google.com
Temperature 60-80 °C google.com

This catalytic approach is valued for its functional group tolerance and generally good yields. rsc.org

An alternative and classic method for preparing boronic acids is through a halogen-lithium exchange followed by quenching with a boron electrophile. acsgcipr.org This method is particularly useful for creating organoboron compounds from aryl or heteroaryl halides. acsgcipr.org Studies on polyhalogenated thiazoles have shown that the bromine atom at the 5-position of a 2,5-dibromothiazole (B130459) is the most reactive towards lithium-halogen exchange when using reagents like n-butyllithium (n-BuLi) at very low temperatures. rsc.org

The synthesis sequence begins with a suitably substituted precursor, such as 2-chloro-5-bromothiazole. This substrate is treated with an organolithium reagent, typically n-BuLi or t-BuLi, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C to -100 °C). google.comrsc.org This step generates a highly reactive 2-chloro-5-lithiothiazole intermediate. This intermediate is then immediately trapped by adding a boron electrophile, such as triisopropyl borate (B1201080) (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). The resulting boronate species is subsequently hydrolyzed during aqueous workup to afford the final this compound. acsgcipr.org

Table 2: Steps for Halogen-Lithium Exchange and Boronation

StepProcedureReagentsTemperatureSource
1. Lithiation Halogen-Lithium Exchangen-Butyllithium in THF-78 °C to -100 °C rsc.org
2. Boronation Electrophilic QuenchTriisopropyl borate-78 °C acsgcipr.org
3. Hydrolysis Aqueous WorkupAqueous Acid (e.g., HCl)Room Temperature chemrxiv.org

This method's primary drawbacks include the need for cryogenic temperatures and the use of highly reactive and pyrophoric organolithium reagents. acsgcipr.org

Functional Group Interconversions Leading to the Boronic Acid Moiety

In many synthetic routes, the direct product is not the boronic acid itself but a more stable derivative, such as a boronic ester. A final hydrolysis step is therefore required.

Boronic esters, particularly pinacol esters, are common intermediates in modern borylation chemistry due to their stability, ease of handling, and compatibility with purification techniques like silica (B1680970) gel chromatography. lookchem.comresearchgate.net The conversion of the boronic ester to the free boronic acid is a critical final step.

This transformation is typically achieved through hydrolysis. kaust.edu.sa The esterification of a boronic acid is a reversible reaction, and the equilibrium can be shifted towards the acid by the addition of water. chemrxiv.orgkaust.edu.sa The rate of hydrolysis is sensitive to several factors, including pH. chemrxiv.org The process can be facilitated by stirring the boronic ester in a biphasic system of an organic solvent and aqueous acid (e.g., HCl) or by transesterification with a diol that forms a water-soluble ester, which can be subsequently removed. While pinacol esters are relatively stable, they can be hydrolyzed to the corresponding boronic acid when necessary for subsequent reactions or for the final product isolation. researchgate.net

Strategic Precursors and Reagent Considerations for this compound Synthesis

The selection of appropriate starting materials and reagents is fundamental to the success of the synthesis. The choice often depends on the desired synthetic route (catalytic vs. stoichiometric) and the availability of materials.

Table 3: Key Precursors and Reagents

TypeCompoundRole in SynthesisSource
Precursor 2-Chloro-5-bromothiazoleStarting material for both catalytic borylation and halogen-lithium exchange. rsc.org
Precursor 2,5-DibromothiazoleCan be used for halogen-lithium exchange at the 5-position. google.comrsc.org
Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source for palladium-catalyzed Miyaura borylation, yielding a stable pinacol ester. google.comwikipedia.org
Reagent Triisopropyl borateBoron electrophile for trapping organolithium intermediates. acsgcipr.org
Reagent n-Butyllithium (n-BuLi)Organometallic base for halogen-lithium exchange. rsc.org
Reagent Palladium catalysts (e.g., PdCl₂(dppf))Essential for transition metal-catalyzed C-B bond formation. rsc.orggoogle.com

The use of 2-chloro-5-bromothiazole is strategic as the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 5-position via either palladium catalysis or lithium-halogen exchange, while leaving the 2-chloro substituent intact for further diversification.

Optimization and Scalability Aspects in Boronic Acid Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale presents numerous challenges, including safety, cost-effectiveness, and reproducibility. For boronic acid synthesis, especially methods involving highly reactive intermediates, process optimization is crucial.

For halogen-lithium exchange reactions, the significant exotherms and the use of pyrophoric reagents pose major safety risks on a large scale. acsgcipr.orgorganic-chemistry.org A key development in mitigating these risks is the use of continuous flow chemistry. nih.gov Cryo-flow reactors allow for precise control over reaction temperature and mixing, minimizing the accumulation of unstable organolithium intermediates and thus enhancing safety and reproducibility. organic-chemistry.orgnih.gov This technology enables reactions to be performed on a multigram scale with reaction times of seconds, offering remarkable throughput. organic-chemistry.org

In the context of catalytic methods, optimization often involves screening catalysts, ligands, bases, and solvents to maximize yield and turnover number, often aided by Design of Experiments (DoE) methodologies. acs.org For both synthetic approaches, product isolation and stability are concerns. Boronic acids can be challenging to handle and are prone to dehydration to form cyclic boroxine (B1236090) anhydrides. To improve stability, ease of handling, and facilitate purification, boronic acids are often converted into stable, crystalline adducts, such as diethanolamine (B148213) (DEA) esters. acs.orgacs.org These adducts can be easily prepared and stored, and the free boronic acid can be regenerated when needed. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in activating the carbon-boron bond of this compound, facilitating its reaction with a wide range of organic halides and pseudohalides. fishersci.co.uk These reactions are fundamental in constructing complex molecules, including pharmaceuticals and functional materials. tum.denih.gov

Suzuki-Miyaura Coupling: Scope and Substrate Specificity with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. scirp.orglibretexts.org With this compound, this reaction allows for the introduction of the 2-chlorothiazol-5-yl moiety onto various aromatic and heteroaromatic scaffolds. The reaction generally demonstrates broad substrate scope and functional group tolerance. mdpi.com

A variety of aryl and heteroaryl halides can be successfully coupled with this compound and its derivatives. thieme-connect.comnih.gov The reaction's success is often dependent on the specific catalyst system, base, and solvent employed. rsc.orgorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Thiazole Boronic Acid Derivatives

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventProductYieldReference
2,4-Dichloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/Methanol2-Chloro-4-(4-methoxyphenyl)pyrimidine- nih.gov
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol4-(Furan-2-yl)benzonitrileExcellent nih.gov
1-Bromo-4-nitrobenzenePhenylboronic acidPd/CK₂CO₃Water4-Nitrobiphenyl- scispace.com
2-BromobenzothiazoleAryl boronic acidsPd(0) complex--2-ArylbenzothiazolesGood researchgate.net

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. scirp.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. tum.de

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. organic-chemistry.org This step is often considered the rate-determining step.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. scirp.org

A common side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source, which can be catalyzed by either acid or base. scholaris.ca The stability of the boronic acid is crucial, and less stable boronic acids, like some heteroarylboronic acids, are more prone to this side reaction. nih.govscholaris.ca

Possible catalytic cycles can involve a Pd(0)/Pd(II) shuttle, which is the most common, or a Pd(II)/Pd(IV) shuttle, which is less common but not unknown. cdnsciencepub.com The exact mechanism can be influenced by the reactants and conditions. cdnsciencepub.com

The choice of palladium catalyst and its associated ligands significantly impacts the efficiency and selectivity of the Suzuki-Miyaura coupling. acs.org Ligands stabilize the palladium center and modulate its reactivity. lakeheadu.ca

For coupling thiazole-based boronic acids, various palladium catalysts have been employed, including:

Palladium(II) acetate (Pd(OAc)₂) combined with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands like RuPhos. nih.govorganic-chemistry.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. nih.gov

Palladacycle catalysts containing thiazole-based ligands have also been developed and show good activity. cdnsciencepub.com

The design of ligands plays a crucial role. For instance, thiazole-based ligands have been synthesized and used to create palladium(II) catalysts that are effective in Suzuki-Miyaura reactions. cdnsciencepub.comresearchgate.net The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can influence the catalytic activity and even the relative reaction rates for different substrates. lakeheadu.ca For example, a methyl-substituted thiazole ligand favored faster reactions with electron-rich aryl halides, while an amine-substituted thiazole ligand led to faster reactions with electron-poor aryl halides. lakeheadu.ca

The solvent system can have a profound effect on the Suzuki-Miyaura reaction. While many couplings are performed in organic solvents like toluene, THF, or dioxane, there is a growing interest in using more environmentally friendly "green" solvents. rsc.orgresearchgate.net

Water has emerged as a viable solvent for many Suzuki-Miyaura reactions, often leading to high yields and simplified product isolation. rsc.orgscispace.com The use of aqueous media can be facilitated by phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) and can be accelerated by microwave irradiation. rsc.org These aqueous conditions are considered a greener alternative to traditional organic solvents. rsc.orgscispace.com

The development of ligand-free catalyst systems that work in water further enhances the green credentials of the Suzuki-Miyaura coupling. scispace.com

Regioselectivity is a critical consideration when coupling substrates with multiple reactive sites. In the case of dihalo-substituted heterocycles, the inherent electronic and steric differences between the positions often dictate the site of the initial coupling. rsc.orgmdpi.com For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling. mdpi.com

However, catalyst control can be used to switch the regioselectivity. By carefully selecting the palladium catalyst and ligands, it is possible to direct the coupling to the less reactive position of a dihaloazole. acs.org This allows for the modular construction of diverse diarylazoles. acs.org

The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, accommodating a wide range of functional groups on both the boronic acid and the halide coupling partner. scirp.orgcdnsciencepub.com This includes sensitive groups like esters, amines, phenols, and carboxylic acids. cdnsciencepub.com This tolerance is a significant advantage, as it often eliminates the need for protecting groups, leading to more efficient synthetic routes. scirp.org

Other Palladium-Catalyzed C-C Bond Formations Utilizing Thiazole Boronic Acids

While the Suzuki-Miyaura coupling is the most prominent, this compound and related thiazole boronic acids can participate in other palladium-catalyzed C-C bond-forming reactions. One such reaction is a desulfitative C-C cross-coupling of benzofused thiazolidine-2-thiones with boronic acids under neutral Liebeskind-Srogl conditions to produce fused thiazoles. researchgate.net This reaction demonstrates the versatility of boronic acids in forming C-C bonds through mechanisms other than the traditional Suzuki-Miyaura pathway.

Copper-Promoted Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an efficient and economical alternative to palladium-based methods for forming carbon-heteroatom bonds. alfa-chemistry.com These reactions often proceed under mild conditions and exhibit tolerance to air and moisture. alfa-chemistry.comwikipedia.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is an oxidative cross-coupling of arylboronic acids with compounds containing N-H or O-H bonds, such as amines, amides, alcohols, and phenols. wikipedia.orgorganic-chemistry.org This reaction typically uses a copper(II) catalyst, like copper(II) acetate, and can often be performed at room temperature and open to the air. wikipedia.orgbeilstein-journals.org The mechanism is believed to involve a copper(III)-aryl-heteroatom intermediate that undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air. wikipedia.orgorganic-chemistry.org

For this compound, this reaction enables the direct formation of bonds between the C5-position of the thiazole ring and nitrogen or oxygen nucleophiles. A general protocol for the N-arylation of various amines with arylboronic acids can be achieved using a copper catalyst, sometimes without the need for a specific ligand or base. rsc.org For instance, the coupling of 2-aminobenzothiazoles with various phenylboronic acids has been successfully demonstrated using a Cu(II)/1,10-phenanthroline system at room temperature. nih.gov This suggests that this compound can be effectively coupled with a wide range of primary and secondary amines, anilines, and N-heterocycles to produce the corresponding N-substituted thiazole derivatives. organic-chemistry.orgrsc.org

Similarly, the Chan-Lam C-O bond formation allows for the synthesis of aryl ethers by coupling this compound with aliphatic alcohols or phenols. organic-chemistry.org The use of water as a nucleophile can be a competing side reaction, leading to the formation of a hydroxylated product. st-andrews.ac.uk

Table 1: Representative Conditions for Chan-Lam Coupling Reactions

Catalyst System Nucleophile Solvent Temperature Outcome Citations
Cu(OAc)₂ Amines, Anilines Dichloromethane (DCM) Room Temp C-N Bond Formation wikipedia.orgorganic-chemistry.org
Cu(OAc)₂ / Pyridine Alcohols, Phenols Dichloromethane (DCM) Room Temp C-O Bond Formation wikipedia.orgorganic-chemistry.org
Cu(OAc)₂ N-Heterocycles Acetonitrile Room Temp N-Arylation nih.gov

Electrophilic and Nucleophilic Transformations of the 2-Chlorothiazole Ring

The 2-chlorothiazole ring possesses a unique reactivity profile influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The chlorine atom at the C-2 position significantly enhances the electrophilic character of this carbon. cymitquimica.comcymitquimica.com

Nucleophilic Substitution: The C-2 position of the 2-chlorothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The chlorine atom acts as a good leaving group and can be readily displaced by various nucleophiles. smolecule.comsciepub.com The reactivity at the C-2 position is generally higher than at the C-4 or C-5 positions due to the influence of the adjacent nitrogen atom. sciepub.com Studies on related 2-halogenothiazoles show that they undergo substitution reactions with nucleophiles like methoxide. sciepub.com DFT calculations support this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) of 2-chlorothiazole facilitates aromatic substitution reactions. researchtrends.net

Electrophilic Substitution: While the thiazole ring is generally electron-rich, the presence of the chlorine atom deactivates the ring towards electrophilic attack. However, electrophilic substitution reactions, such as halogenation or nitration, can still occur, typically at the C-5 position, which is the most nucleophilic carbon in the thiazole ring. numberanalytics.comslideshare.net In the case of this compound, the C-5 position is already functionalized, so any further electrophilic substitution would likely occur at the C-4 position, albeit under forcing conditions.

Functional Group Manipulations at the Boronic Acid Site

The boronic acid group is a versatile handle that can be converted into other functional groups, enhancing the synthetic utility of the parent molecule.

Boronic acids can be readily converted into their corresponding potassium organotrifluoroborate salts. researchgate.netunimelb.edu.au This transformation is typically achieved by reacting the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). acs.org Organotrifluoroborates are generally stable, crystalline solids that are easier to handle and purify than the corresponding boronic acids. unimelb.edu.au They serve as protected forms of boronic acids, exhibiting reduced reactivity in certain reactions like Suzuki-Miyaura coupling until activated, for instance, by treatment with a Lewis acid or under specific solvolysis conditions. unimelb.edu.auresearchgate.net

A general protocol has been developed for the interconversion of various boronic acid derivatives through a trifluoroborate intermediate. nih.govacs.org This allows for a "protect-modify-deprotect" strategy, where the boronic acid is converted to a stable trifluoroborate, other transformations are performed on the molecule, and then the boronic acid functionality is restored or converted to another derivative. unimelb.edu.au

For analytical purposes, such as quantifying trace amounts of boronic acid impurities in pharmaceutical substances, derivatization is often employed to improve detection by methods like Liquid Chromatography-Mass Spectrometry (LC/MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgacs.orgchromatographyonline.com A common method involves reacting the boronic acid with a bidentate ligand, such as N-methyliminodiacetic acid (MIDA), to form a stable boronate ester. acs.org This derivatization increases sensitivity and allows for reliable quantification at parts-per-million (ppm) levels. acs.org Other derivatizing agents, including those designed for mass spectrometry imaging, have been developed to react with the vicinal diol structure of the boronic acid, improving signal intensity and enabling high-throughput analysis. researchgate.netnih.gov

Table 2: Derivatization of Boronic Acids for Analysis

Derivatizing Agent Analytical Technique Purpose Citations
N-Methyliminodiacetic acid (MIDA) LC/MS/MS Increase sensitivity, enable trace level quantification acs.org
1,2-Hexanediol GC-MS Convert to a volatile ester for GC analysis chromatographyonline.com
Boronic acid-modified C₆₀ MALDI-MS Rapid detection and high-throughput analysis nih.gov

Radical Reactions Involving Thiazole Boronic Acids

Arylboronic acids, including heterocyclic variants like this compound, can serve as valuable precursors for aryl radicals. acs.org This transformation is typically achieved under oxidative conditions. For example, treatment with manganese(III) acetate or a silver(I)/persulfate system can generate an aryl radical from the corresponding boronic acid. acs.orgnih.govorganic-chemistry.org These highly reactive intermediates can then participate in a variety of carbon-carbon bond-forming reactions, such as addition to olefins or intramolecular cyclizations to form complex polycyclic structures. acs.orgnih.gov

More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from boronic acids and their derivatives. acs.orgcam.ac.uk In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the boronic acid (or an activated form of it), leading to the formation of a carbon-centered radical. cam.ac.ukkuleuven.be This approach avoids the use of harsh reagents and high temperatures, offering a sustainable route to radical chemistry. researchgate.net The generated thiazolyl radical from this compound could then be used in various synthetic applications, including cross-coupling reactions. cam.ac.uk

Applications of 2 Chlorothiazol 5 Yl Boronic Acid in Complex Molecular Architecture

Construction of Diverse Heterocyclic Systems and Fused Rings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (2-Chlorothiazol-5-yl)boronic acid is an exemplary coupling partner. sigmaaldrich.com Its utility extends to the synthesis of a wide array of heterocyclic and fused-ring systems, which are prevalent motifs in pharmaceuticals and functional materials.

Researchers have successfully employed this boronic acid derivative in the synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.org This was achieved through a one-pot process involving the formation of a 5-(triazinyloxy)oxazole intermediate, followed by a nickel-catalyzed Suzuki-Miyaura coupling with various boronic acids, including the (2-Chlorothiazol-5-yl) derivative. beilstein-journals.org This methodology allows for the convergent assembly of complex oxazole (B20620) structures from readily available carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

The reactivity of the boronic acid group also allows for its participation in other types of coupling reactions, expanding the toolkit for heterocyclic synthesis. The development of methods for creating multi-step click reactions using boronic acids in microdroplets has shown promise for rapidly generating diverse heterocyclic structures. rsc.org While not specifically detailing the use of this compound, this technology highlights the potential for its inclusion in accelerated, high-throughput synthesis of novel heterocycles.

Furthermore, the inherent reactivity of the thiazole (B1198619) ring itself can be exploited. The chloro-substituent at the 2-position provides a handle for further functionalization, enabling the construction of more elaborate fused-ring systems after the initial boronic acid-mediated coupling.

Role in the Synthesis of Advanced Organic Materials

The electronic properties of the thiazole ring make this compound a valuable component in the design and synthesis of advanced organic materials. These materials often feature extended π-conjugated systems, which are crucial for applications in electronics and optoelectronics.

One area of application is in the development of nonfused ring electron acceptors (NFREAs) for use in polymer solar cells. researchgate.net While a specific example using this compound is not provided in the search results, the synthesis of a simple building block, POBT, with noncovalently conformational locks demonstrates the principle. researchgate.net The synthesis of such building blocks often relies on cross-coupling reactions where boronic acids are key reagents. The incorporation of a thiazole unit, such as the one present in this compound, can influence the electronic and morphological properties of the final material, potentially leading to improved device performance. researchgate.net

The development of diagnostic probes and sensors represents another significant application. The boronic acid functionality can form stable complexes with other molecules, making it a valuable component in sensors designed to detect specific biological or chemical entities. lookchem.com

Utilization in the Preparation of Pharmaceutical Scaffolds via Targeted Synthesis

This compound and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical scaffolds. lookchem.com The thiazole ring is a common feature in many biologically active compounds, and the ability to readily install this moiety via Suzuki-Miyaura coupling makes this boronic acid a highly sought-after reagent.

Boronic acids, in general, are recognized for their role in medicinal chemistry due to their unique physicochemical properties, stability, and low toxicity. nih.gov They are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with nucleophilic amino acid residues in enzymes, making them effective enzyme inhibitors. nih.govmdpi.com

For instance, the synthesis of EP2 receptor agonists has been described, where boronic acids are used as key intermediates. google.com Although the specific use of this compound is not explicitly detailed for this target, the general synthetic strategies highlight the importance of boronic acids in constructing such molecules. google.com

The pinacol (B44631) ester of this compound is noted for its enhanced stability and solubility, making it an excellent reagent for creating new drugs with specific therapeutic targets. lookchem.com

Application in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it is employed in the development of novel pesticides and crop protection agents. lookchem.com The thiazole ring is a known toxophore in various agrochemicals, and the ability to incorporate this functional group into complex molecules is of significant interest.

Theoretical and Computational Investigations of 2 Chlorothiazol 5 Yl Boronic Acid

Electronic Structure Analysis and Bonding Characteristics of Thiazole (B1198619) Boronic Acids

In the case of (2-Chlorothiazol-5-yl)boronic acid, the presence of an electron-withdrawing chlorine atom at the 2-position of the thiazole ring further modulates its electronic properties. science.gov Computational studies, often employing Density Functional Theory (DFT), are utilized to analyze the molecular orbitals, charge distribution, and bonding characteristics of these compounds. bibliotekanauki.pl These studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key determinants of the molecule's reactivity. science.gov The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. epstem.net

The boronic acid group, -B(OH)₂, is known to be an electron-deficient moiety. iucr.org The boron atom in its neutral state is sp² hybridized, possessing a trigonal planar geometry. bibliotekanauki.pl This hybridization leaves a vacant p-orbital on the boron atom, making it a Lewis acid. In the presence of a base or nucleophile, the hybridization of the boron atom can change to sp³, adopting a tetrahedral geometry. bibliotekanauki.pl This flexibility in coordination is a hallmark of boronic acids and plays a crucial role in their chemical transformations. utoronto.ca

The bonding within thiazole boronic acids involves a combination of covalent bonds and non-covalent interactions. The bond between the thiazole ring and the boron atom is a key feature, and its strength and nature are influenced by the substituents on the thiazole ring. Theoretical calculations help to elucidate bond lengths and angles, providing a detailed picture of the molecular geometry. epstem.net

Table 1: Calculated Electronic Properties of a Substituted Thiazole Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.0 eV
Energy Gap (HOMO-LUMO)5.5 eV
Dipole Moment3.41 Debye

This table presents theoretical data for a related thiazole derivative to illustrate the types of parameters investigated in electronic structure analysis. Specific values for this compound would require dedicated computational studies. epstem.net

Reaction Pathway Elucidation and Transition State Modeling for Boronic Acid Transformations

For transformations involving this compound, theoretical modeling can predict the most favorable reaction conditions and outcomes. The mechanism of the Suzuki-Miyaura coupling, for instance, involves several key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Computational studies have been instrumental in debating the precise role of the base in the transmetalation step, with evidence suggesting that the base first interacts with the boronic acid to form a more nucleophilic boronate species. rsc.orgacs.org

Transition state modeling allows for the calculation of activation energies, which are crucial for understanding reaction rates. By identifying the structure of the transition state, chemists can gain insights into the factors that control the stereochemistry and regioselectivity of a reaction. For this compound, this is particularly relevant in predicting its reactivity in complex synthetic sequences. acs.org

Conformational Analysis and Intermolecular Interactions of Boronic Acid Motifs

The three-dimensional structure and intermolecular interactions of boronic acids are critical to their solid-state properties and their behavior in solution. Conformational analysis of the boronic acid group reveals different possible orientations of the hydroxyl groups, often described as syn and anti conformations. researchgate.netmdpi.com These conformations can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions. researchgate.net

In the solid state, boronic acids frequently form dimeric structures through strong hydrogen bonds between the hydroxyl groups, creating a characteristic R²₂(8) graph-set motif. iucr.orgmdpi.com These dimers can then be further linked into chains or more complex networks through additional hydrogen bonding or other weak interactions like π-π stacking. mdpi.comresearchgate.net The specific arrangement of molecules in the crystal lattice is influenced by the substituents on the aromatic ring. researchgate.net

For this compound, the thiazole ring and the chlorine substituent will play a significant role in directing the intermolecular interactions. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions. iucr.org The study of these interactions is often carried out using single-crystal X-ray diffraction experimentally and supported by theoretical methods like DFT.

Table 2: Common Conformations of the Boronic Acid Moiety researchgate.netlongdom.org

ConformerDescriptionRelative Energy
anti-synOne OH group is oriented away from the ring, the other towards it.Low
syn-antiOne OH group is oriented towards the ring, the other away from it.Low
syn-synBoth OH groups are oriented towards the same side of the B-C bond.Higher
anti-antiBoth OH groups are oriented away from the B-C bond.Higher

The relative energies are general trends and can vary depending on the specific molecule and its environment.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational models are increasingly used to predict the reactivity and selectivity of molecules in catalytic processes. nih.govsemanticscholar.orgchemrxiv.org For this compound, these predictions are valuable for its application in areas like pharmaceutical synthesis, where it serves as a building block. lookchem.comrsc.org

Quantitative structure-activity relationship (QSAR) and machine learning models can be trained on experimental data to predict the outcome of reactions with new substrates. nih.gov These models use molecular descriptors that quantify the steric and electronic properties of the reactants to forecast reaction rates and selectivities. semanticscholar.org

In the context of Suzuki-Miyaura coupling, computational models can help predict the site-selectivity when a molecule contains multiple reactive sites. rsc.org For a molecule like this compound, understanding its reactivity profile allows for the strategic design of synthetic routes to complex target molecules. The electronic nature of the thiazole ring and the influence of the chloro substituent are key parameters that would be incorporated into such predictive models. researchgate.net

Theoretical studies can also guide the development of new catalysts with improved performance. By understanding the catalyst-substrate interactions at a molecular level, it is possible to design catalysts that are more active, selective, and robust for reactions involving specific substrates like this compound. acs.org

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for Thiazole (B1198619) Boronic Acids

The demand for greener and more efficient chemical processes has spurred research into novel synthetic pathways for thiazole boronic acids. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. The future of thiazole boronic acid synthesis lies in the adoption of more sustainable practices.

Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Researchers are exploring mechanochemical methods, such as ball milling, to synthesize thiazole derivatives without the need for solvents or catalysts. researchgate.net This approach not only reduces environmental impact but can also lead to higher yields and shorter reaction times.

Eco-Friendly Catalysts: The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, presents a green alternative for the synthesis of thiazole derivatives. mdpi.com These catalysts are biodegradable and can be easily separated from the reaction mixture for reuse.

One-Pot Multicomponent Reactions: Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like substituted thiazoles in a single step, minimizing waste and improving efficiency. researchgate.netacs.org

C-H Borylation: Direct C-H borylation is a powerful strategy that avoids the pre-functionalization of starting materials, thus shortening synthetic sequences and reducing waste. mdpi.com The development of catalysts that can selectively functionalize the C-H bonds of thiazole rings is a significant area of ongoing research.

Synthesis StrategyKey AdvantagesRelevant Research Areas
Mechanochemistry Solvent-free, catalyst-free, high yields, short reaction times. researchgate.netBall milling synthesis of thiazoles. researchgate.net
Biocatalysis Recyclable, biodegradable, mild reaction conditions. mdpi.comChitosan hydrogel catalyzed thiazole synthesis. mdpi.com
Multicomponent Reactions One-pot synthesis, reduced waste, high efficiency. researchgate.netacs.orgThree-component synthesis of thiazoles. researchgate.net
Direct C-H Borylation Atom economy, shorter synthetic routes. mdpi.comTransition-metal catalyzed C-H functionalization. mdpi.com

Exploration of Unconventional Reactivity Modes for the Chlorothiazole-Boronic Acid Scaffold

Beyond its traditional role in Suzuki-Miyaura cross-coupling reactions, the (2-Chlorothiazol-5-yl)boronic acid scaffold possesses untapped potential for novel chemical transformations. wikipedia.org The presence of both a reactive boronic acid group and a chloro-substituent on the thiazole ring opens up avenues for diverse and unconventional reactivity.

Future research is likely to focus on:

Dual Functionalization: Developing methodologies that exploit both the chlorine atom and the boronic acid moiety in a single transformation or a sequential one-pot process. This could involve orthogonal cross-coupling reactions or tandem reactions where one functional group influences the reactivity of the other.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to engage the chlorothiazole ring in novel bond-forming reactions. This approach can enable transformations that are not accessible through traditional thermal methods.

Electrochemical Synthesis: Exploring the electrochemical activation of the C-Cl bond for cross-coupling or other functionalization reactions, offering a reagent-free and sustainable alternative to chemical reductants or oxidants.

Novel Coupling Partners: Expanding the scope of coupling partners beyond the typical aryl and vinyl groups in Suzuki-Miyaura reactions to include alkyl groups and other challenging substrates. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Boronic Acid Derivatives

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. organic-chemistry.orgresearchgate.net The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry platforms.

Key advancements in this area include:

Rapid and Scalable Synthesis: Flow chemistry enables the rapid and safe synthesis of boronic acids on a multigram scale, with reaction times often reduced to seconds. organic-chemistry.orgacs.org This is particularly beneficial for lithiation-borylation sequences which can be hazardous in batch. researchgate.net

Automated Multistep Synthesis: Integrating multiple reaction steps, including the synthesis of the boronic acid and its subsequent coupling reactions, into a single, automated flow sequence. nih.govbeilstein-journals.org This approach minimizes manual handling and allows for the rapid generation of compound libraries. flinders.edu.au

In-line Purification and Analysis: Incorporating in-line purification techniques and real-time reaction monitoring to ensure high purity of the final products and to optimize reaction conditions on the fly. flinders.edu.au

Flash Chemistry: Utilizing extremely fast reactions (on the order of seconds) in flow to generate and react unstable intermediates productively, which would be difficult to handle in traditional batch processes. organic-chemistry.orgacs.org

Flow Chemistry AdvantageApplication to Boronic Acid Chemistry
Enhanced Safety Controlled handling of unstable organolithium intermediates. researchgate.net
Precise Control Accurate temperature and residence time management for optimal yields. organic-chemistry.org
Scalability Seamless transition from small-scale discovery to kilogram-scale production. researchgate.netacs.org
Automation Automated multistep synthesis for rapid library generation. nih.govbeilstein-journals.org

Design of Next-Generation Catalytic Systems for this compound Transformations

The efficiency and selectivity of transformations involving this compound are heavily dependent on the catalyst employed. While palladium-based catalysts have been the workhorse for Suzuki-Miyaura coupling, research is now directed towards developing more sustainable, robust, and versatile catalytic systems. wikipedia.org

Future trends in catalysis for this scaffold include:

Nickel-Based Catalysts: Exploring nickel catalysts as a cheaper and more earth-abundant alternative to palladium. rsc.org Nickel catalysts have shown promise in coupling challenging substrates and can exhibit different reactivity and selectivity profiles. wikipedia.orgrsc.org

Metal-Free Catalysis: The development of metal-free catalytic systems for Suzuki-type cross-coupling reactions is a significant step towards more sustainable chemistry. sioc-journal.cn These systems often rely on organic molecules or bases to promote the coupling reaction.

Ligand Design: Synthesizing novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to enhance the activity and stability of palladium and nickel catalysts, allowing for lower catalyst loadings and the coupling of less reactive partners. wikipedia.org

Nanoparticle Catalysis: Utilizing palladium or other metal nanoparticles as catalysts, which can offer high activity and recyclability.

Catalyst TypeKey Features and Advantages
Palladium-based High efficiency and broad substrate scope for Suzuki-Miyaura reactions. wikipedia.org
Nickel-based Cost-effective, earth-abundant, effective for challenging substrates. rsc.org
Metal-Free Sustainable, avoids toxic heavy metals. sioc-journal.cn
Nanoparticle High surface area, potentially high activity and recyclability.

Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring in Thiazole Boronic Acid Chemistry

To fully understand and optimize the synthesis and reactions of this compound, advanced analytical techniques are indispensable. Real-time monitoring of reaction progress provides crucial insights into reaction kinetics, intermediate formation, and byproduct generation, enabling precise control and optimization.

Emerging techniques in this field include:

In-situ Spectroscopy: The use of in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor reactions in real-time within the reactor. researchgate.net

Mass Spectrometry-Based Techniques: On-line electrospray ionization mass spectrometry (ESI-MS) coupled with microfluidic devices allows for the real-time monitoring of thiazole synthesis and other reactions. researchgate.netresearchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) remains a vital tool for monitoring reaction conversion and purity. acs.org The development of faster and more efficient HPLC methods is crucial for high-throughput screening and optimization.

Computational Modeling: Combining experimental data with computational studies, such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of reaction mechanisms and help in the rational design of new catalysts and reaction conditions. nih.gov

Analytical TechniqueApplication in Thiazole Boronic Acid Chemistry
In-situ FTIR/NMR Real-time monitoring of reactant consumption and product formation. researchgate.net
On-line ESI-MS Identification of intermediates and byproducts in flow reactions. researchgate.netresearchgate.net
HPLC Quantification of reaction yield and purity. acs.org
Computational Chemistry Mechanistic elucidation and catalyst design. nih.gov

Q & A

Q. What are the common synthetic routes for (2-Chlorothiazol-5-yl)boronic acid, and how are purification challenges addressed?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated thiazole precursors and boronic acid derivatives. Due to the compound's sensitivity to moisture and tendency to form boroxines, intermediates like boronic esters are often synthesized first for easier purification via chromatography or crystallization. Post-synthesis, acidic hydrolysis yields the free boronic acid .

Q. Which analytical techniques are most reliable for quantifying this compound in pharmaceutical matrices?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for high sensitivity and selectivity, especially for trace impurity analysis. Derivatization-free protocols reduce preparation time, while boronic acid-specific column chemistries (e.g., phenylboronate affinity) enhance retention and separation .

Q. How does this compound interact with diol-containing biomolecules, and what applications does this enable?

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., glycoproteins, sugars), enabling applications in biosensing, affinity chromatography, and drug delivery systems. Binding affinity depends on pH, with optimal interactions near the boronic acid’s pKa (~8–10) .

Q. What are the key considerations for stabilizing this compound in aqueous solutions?

Buffers with mild basicity (e.g., borate or phosphate at pH 7.5–9) prevent dehydration and boroxine formation. Lyophilization or storage in anhydrous solvents under inert gas (e.g., N₂) enhances shelf life .

Q. How can researchers validate the specificity of this compound in glycoprotein binding assays?

Competitive binding studies with free diols (e.g., sorbitol) and control experiments using non-glycosylated proteins (e.g., RNAse A) help distinguish specific interactions. Surface plasmon resonance (SPR) with reference subtraction minimizes non-specific binding artifacts .

Advanced Research Questions

Q. What computational strategies predict the binding thermodynamics of this compound to therapeutic targets?

QSAR models and molecular docking simulations (e.g., AutoDock Vina) assess steric and electronic complementarity. Machine learning clustering of boronic acid libraries identifies structural motifs that enhance affinity for specific diols, such as sialic acid residues .

Q. How can MALDI-MS be optimized to analyze this compound without boroxine interference?

Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the boronic acid as a cyclic ester, preventing dehydration. Alternatively, using matrices like α-cyano-4-hydroxycinnamic acid (CHCA) at low laser energies reduces fragmentation .

Q. What structural modifications enhance the proteasome inhibitory activity of this compound analogs?

Introducing peptidomimetic side chains (e.g., hydrophobic residues) improves binding to the proteasome’s catalytic threonine. Structure-activity relationship (SAR) studies guided by X-ray crystallography of inhibitor-proteasome complexes refine selectivity .

Q. How do buffer ionic strength and temperature affect the selectivity of this compound in glycoprotein enrichment?

High ionic strength buffers (e.g., 150 mM NaCl) reduce electrostatic non-specific interactions. Lower temperatures (4°C) slow dissociation kinetics, improving capture efficiency for low-abundance targets .

Q. Can this compound be integrated into photo-responsive drug delivery systems?

Conjugation with azobenzene derivatives enables light-controlled binding via E/Z isomerization. For example, red light (650 nm) triggers Z-isomer formation, enhancing diol binding for targeted release in tumor microenvironments .

Q. What degradation pathways limit the thermal stability of this compound in material science applications?

Thermogravimetric analysis (TGA) under nitrogen reveals dehydration above 150°C, forming boroxines. Incorporating electron-withdrawing groups (e.g., nitro) on the thiazole ring delays degradation by stabilizing the boronic acid moiety .

Q. How does this compound compare to other boronic acids in flame-retardant polymer composites?

Comparative TGA and cone calorimetry show its chlorine atom synergizes with boron to reduce peak heat release rates (pHRR) via char formation. However, hydrolytic instability in humid environments requires encapsulation in hydrophobic matrices .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Rodent models with xenografted tumors (e.g., multiple myeloma) assess bioavailability and proteasome inhibition efficacy. Microdialysis probes in blood/brain barrier studies quantify CNS penetration, while Ames tests screen for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.